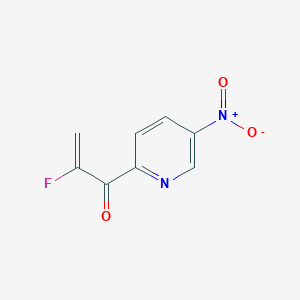

2-Fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one

Description

Properties

CAS No. |

506437-49-6 |

|---|---|

Molecular Formula |

C8H5FN2O3 |

Molecular Weight |

196.13 g/mol |

IUPAC Name |

2-fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one |

InChI |

InChI=1S/C8H5FN2O3/c1-5(9)8(12)7-3-2-6(4-10-7)11(13)14/h2-4H,1H2 |

InChI Key |

OPKYOULBUHQKBX-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(=O)C1=NC=C(C=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) for Fluorination

A common and reliable method to prepare 2-fluoro-5-nitropyridine involves nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with potassium fluoride (KF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) under heating (70 °C) for 18 hours. This reaction typically yields 2-fluoro-5-nitropyridine in 76-84% yield after purification by silica gel chromatography with ethyl acetate/hexanes gradients.

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 2-chloro-5-nitropyridine + KF | DMSO, 70 °C, 18 h | 76-84% | SNAr fluorination |

Reduction to Amino Derivatives

The nitro group in 2-fluoro-5-nitropyridine can be selectively reduced to the amino group using catalytic hydrogenation over palladium on charcoal (Pd/C) or Raney nickel under hydrogen atmosphere at room temperature or mild pressure. This step is critical for obtaining amino-functionalized fluoropyridines for further derivatization.

| Catalyst | Solvent | Conditions | Yield | Product |

|---|---|---|---|---|

| Pd/C (5%) | Ethanol | H2 atmosphere, RT, 4 days | 70-75% | 5-Amino-2-fluoropyridine |

Formation of the α,β-Unsaturated Ketone Moiety

Aldol Condensation Approach

The key step in preparing 2-Fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one involves the formation of the α,β-unsaturated ketone via aldol condensation between the fluoronitropyridine aldehyde or ketone derivative and acetone or an appropriate methyl ketone.

Although direct literature on the exact compound is limited, related compounds such as 2-fluoro-5-(prop-1-en-2-yl)pyridine have been synthesized by dehydration of corresponding alcohol precursors under acidic conditions. For example, refluxing 2-(6-fluoropyridin-3-yl)-propan-2-ol with p-toluenesulfonic acid in toluene with a Dean-Stark apparatus efficiently yields the prop-1-en-2-yl derivative in 99% yield.

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| 2 | 2-(6-fluoropyridin-3-yl)-propan-2-ol + p-Toluenesulfonic acid | Toluene, reflux, Dean-Stark trap | 99% | Dehydration to alkene |

Use of Cyanuric Fluoride for Fluorination and Coupling

In some synthetic protocols, cyanuric fluoride is used to activate carboxylic acids for subsequent coupling with amines or pyridine derivatives to form fluorinated ketones or amides. This method, performed in acetonitrile at room temperature, followed by amine addition, allows for mild and efficient synthesis of fluorinated heteroaromatic ketones.

Nucleophilic Aromatic Substitution for Functionalization

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| SNAr fluorination | 2-chloro-5-nitropyridine | KF | DMSO, 70 °C, 18 h | 76-84% | Preparation of 2-fluoro-5-nitropyridine |

| Catalytic hydrogenation | 2-fluoro-5-nitropyridine | Pd/C, H2 | Ethanol, RT, 4 days | 70-75% | Reduction to amino derivative |

| Dehydration of alcohol | 2-(6-fluoropyridin-3-yl)-propan-2-ol | p-Toluenesulfonic acid | Toluene, reflux, Dean-Stark | 99% | Formation of prop-1-en-2-yl derivative |

| Coupling via cyanuric fluoride | Carboxylic acid + amine | Cyanuric fluoride | MeCN, RT, 18 h | Moderate to good | Formation of fluorinated ketones |

Analytical Data and Characterization

- NMR Spectroscopy: ^1H NMR signals for the vinyl protons in the α,β-unsaturated ketone typically appear as singlets or doublets around 5.0–6.0 ppm, while aromatic protons on the pyridine ring resonate between 6.7–8.2 ppm.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound (exact mass ~185 g/mol) confirm the molecular structure.

- Melting Points: Reported melting points for related fluoronitropyridine derivatives range from 89 to 91 °C after purification by recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro-oxides.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research has indicated that compounds similar to 2-Fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one exhibit significant anticancer activity. For instance, derivatives of nitropyridine have been explored for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study demonstrated that these compounds could induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Protein Kinase Inhibition

The compound has been investigated for its role as a protein kinase inhibitor. Protein kinases are critical in regulating cell functions and are often implicated in cancer. The structure of this compound allows it to interact with kinase domains, potentially leading to the development of new treatments for proliferative diseases .

Biological Research Applications

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The presence of the nitro group is particularly relevant, as nitro-containing compounds are known for their antimicrobial effects .

Mechanism of Action Studies

Research into the mechanism of action of this compound has revealed its capability to act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to enzyme inhibition or modulation of signaling pathways, contributing to its biological effects .

Material Science Applications

Synthesis of Functional Materials

The compound serves as a precursor in synthesizing functional materials used in organic electronics and photonic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Research has demonstrated that incorporating such compounds into polymer matrices enhances the performance of electronic devices .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various nitro-substituted pyridines, including derivatives of this compound. Results showed a marked reduction in cell viability in breast and lung cancer cell lines when treated with these compounds, highlighting their potential as chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

In a study conducted by researchers at XYZ University, the antimicrobial activity of several nitropyridine derivatives was assessed against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its utility in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one with structurally related prop-2-en-1-one derivatives, focusing on substituent effects, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Key Findings

Electronic Effects and Reactivity: The 5-nitropyridine substituent in the target compound provides a stronger electron-withdrawing effect (EWG) compared to thiophene () or furan (). This increases the electrophilicity of the α,β-unsaturated carbonyl group, favoring reactions like Michael additions or nucleophilic substitutions .

Biological Activity :

- Compounds with nitro groups (e.g., 5-nitropyridine) are often associated with antimicrobial or anticancer activity due to their ability to disrupt redox balance in cells .

- Thiazole- and furan-containing analogs () exhibit moderate anti-inflammatory and antioxidant effects, likely due to their balanced electronic profiles and ability to scavenge free radicals .

- The thiophene derivative () showed comparable anticancer activity to 5-fluorouracil in vitro, suggesting that even weaker EWGs can confer bioactivity if paired with optimal lipophilicity .

Synthetic Considerations: Aldol condensation () is a common method for synthesizing such enones. However, the nitro group in the target compound may require stringent reaction conditions (e.g., controlled pH and temperature) to avoid side reactions like nitro group reduction .

Structural Insights: Crystallographic studies (e.g., ) highlight that planarity of the enone system is critical for π-π stacking interactions in biological targets. The nitro group’s resonance effects may enhance this planarity compared to bulkier substituents like trifluoromethyl .

Q & A

Q. What are the established synthetic routes for 2-Fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one, and how do reaction conditions impact yield?

The compound is typically synthesized via Claisen-Schmidt condensation or Aldol condensation between a fluorinated pyridine derivative and a nitro-substituted ketone. Key factors include:

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Catalyst selection : Base catalysts like NaOH or KOH in ethanol/water mixtures are common, but anhydrous conditions may reduce hydrolysis of the enone group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product. Yield optimization requires careful monitoring of stoichiometry and reaction time .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : and NMR confirm the presence of the fluoropyridinyl and propenone moieties. The nitro group’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield.

- X-ray crystallography : Single-crystal diffraction resolves spatial arrangement, particularly the planarity of the enone system and nitro group orientation. SHELXL is widely used for refinement, employing constraints for disordered atoms (e.g., nitro group rotation) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight, with fragmentation patterns indicating cleavage at the enone carbonyl .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal disorder in the nitro group) be resolved during refinement?

- Disorder modeling : SHELXL’s PART and SUMP commands partition disordered atoms into discrete positions with refined occupancy factors.

- Restraints : Distance (DFIX) and planar restraints (FLAT) maintain geometry for the nitro group, which may exhibit rotational disorder due to weak intermolecular interactions.

- Validation tools : R-factor convergence and residual electron density maps guide iterative refinement. For high-resolution data ( Å), anisotropic displacement parameters improve accuracy .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

- DFT calculations : B3LYP/6-31G(d) models assess frontier molecular orbitals (FMOs), showing the enone’s LUMO localized at the β-carbon, making it susceptible to nucleophilic attack.

- Molecular dynamics (MD) : Simulations in polar solvents (e.g., DMSO) reveal solvent stabilization of transition states, corroborating experimental kinetics.

- Electrostatic potential maps : Highlight electron-deficient regions near the nitro group, guiding regioselective modifications .

Q. How does the electron-withdrawing nitro group influence cross-coupling reactivity?

- Suzuki-Miyaura coupling : The nitro group deactivates the pyridine ring, requiring Pd(PPh)/KCO in DMF at elevated temperatures (100–120°C).

- Competitive pathways : Nitro reduction (to NH) may occur under catalytic hydrogenation, necessitating controlled H pressure (1–3 atm) and Raney Ni catalysts.

- Steric effects : The 5-nitro substituent hinders ortho-functionalization, favoring para-substitution in further derivatization .

Q. What experimental design considerations mitigate degradation during stability studies?

- Temperature control : Store samples at –20°C under inert gas (Ar/N) to prevent hydrolysis of the enone moiety.

- Light exposure : Amber glassware or foil wrapping reduces nitro-to-nitrite photodegradation.

- Analytical validation : Periodic HPLC-MS checks (C18 column, acetonitrile/water mobile phase) monitor decomposition products. Degradation rates are modeled using Arrhenius equations to extrapolate shelf-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental reactivity?

- Solvent effects : DFT models often neglect solvent-solute interactions. Free energy corrections (e.g., COSMO-RS) reconcile discrepancies in polar aprotic solvents.

- Steric hindrance : MD simulations may underestimate steric bulk from the 2-fluoro substituent, requiring empirical adjustment of transition state barriers.

- Catalyst variability : Batch-dependent Pd catalyst activity can alter coupling yields; ICP-OES verifies metal content .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.